molecular formula C18H15NO5S3 B11672858 2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate

2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B11672858
M. Wt: 421.5 g/mol
InChI Key: DSHGGRRHDCDVMV-MHWRWJLKSA-N
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Description

2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy, oxo, sulfanylidene, thiazolidine, and methylbenzene sulfonate groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE involves a multi-step process. One reported method includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This process requires precise control of reaction conditions, including temperature and reagent concentrations, to ensure the successful formation of the desired compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine and sulfanylidene groups are particularly important for binding to active sites of enzymes, potentially inhibiting their activity. The methoxy and oxo groups can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives and sulfonate esters. Compared to these compounds, 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Examples of similar compounds include:

This compound’s distinct structure makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C18H15NO5S3

Molecular Weight

421.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C18H15NO5S3/c1-11-3-6-13(7-4-11)27(21,22)24-14-8-5-12(9-15(14)23-2)10-16-17(20)19-18(25)26-16/h3-10H,1-2H3,(H,19,20,25)/b16-10+

InChI Key

DSHGGRRHDCDVMV-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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